2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole
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Overview
Description
2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole typically involves the reaction of 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the bromodecyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the original compound, where the bromine atoms are replaced by the nucleophiles.
Oxidation: The major products include oxides or other oxidized derivatives of the compound.
Reduction: The major products are reduced heterocyclic compounds with altered ring structures.
Scientific Research Applications
2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron transporter or hole blocker in optoelectronic devices, enhancing their efficiency and performance . In biological systems, its derivatives can interact with cellular targets such as enzymes, receptors, and DNA, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: This compound has similar structural features but lacks the bromodecyl groups, which may affect its reactivity and applications.
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole:
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole: The presence of methoxy groups instead of bromodecyl groups results in different electronic properties and reactivity.
Uniqueness
The presence of bromodecyl groups in 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole enhances its reactivity and makes it suitable for a wide range of applications, particularly in the field of optoelectronics and materials science. Its unique structure allows for the development of advanced materials with improved performance and efficiency.
Properties
CAS No. |
918153-96-5 |
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Molecular Formula |
C34H48Br2N2O3 |
Molecular Weight |
692.6 g/mol |
IUPAC Name |
2,5-bis[4-(10-bromodecoxy)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C34H48Br2N2O3/c35-25-13-9-5-1-3-7-11-15-27-39-31-21-17-29(18-22-31)33-37-38-34(41-33)30-19-23-32(24-20-30)40-28-16-12-8-4-2-6-10-14-26-36/h17-24H,1-16,25-28H2 |
InChI Key |
IBIZHOPHSIOMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)OCCCCCCCCCCBr)OCCCCCCCCCCBr |
Origin of Product |
United States |
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